trans-trismethoxy Resveratrol-d4

Description

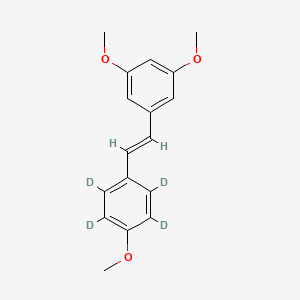

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-XEGZCKIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

trans-trismethoxy Resveratrol-d4 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of trans-trismethoxy Resveratrol-d4. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry who are interested in the applications of this stable isotope-labeled compound.

Chemical Structure and Properties

trans-trismethoxy Resveratrol-d4 is the deuterated form of trans-trismethoxy Resveratrol, a naturally occurring stilbene. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of trans-trismethoxy Resveratrol in various biological matrices.[1][2]

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxy-benzene-1,2,4,5-d4 |

| CAS Number | 1089051-64-8[1] |

| Synonyms | (E)-5-[2-(4-hydroxyphenyl)ethenyl]-1,3-benzene diol-d4, TMS-d4, trans-3,5,4'-Trimethoxystilbene-d4[1] |

| SMILES | COc1ccc(cc1)\C=C\c1cc(OC)cc(OC)c1[1] |

| InChI | InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C17H14D4O3[1][3] |

| Molecular Weight | 274.4 g/mol [1][3] |

| Purity | ≥99% deuterated forms (d1-d4)[1] |

| Formulation | A solution in methyl acetate[1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.25 mg/ml, Ethanol: 10 mg/ml[1] |

| UV/Vis Absorbance | λmax: 218, 305, 320 nm[1] |

Biological Activity of trans-trismethoxy Resveratrol (non-deuterated)

The biological activities of the non-deuterated parent compound, trans-trismethoxy Resveratrol, have been investigated in several studies. These findings provide context for the relevance of quantifying this compound in biological systems.

Anticancer Activity

trans-trismethoxy Resveratrol has demonstrated cytotoxic effects against a range of cancer cell lines.[1]

| Cell Line | IC50 (µM) |

| PC3 (Prostate Cancer) | 3.6 |

| KB (Oral Cancer) | 10.2 |

| HT-29 (Colon Cancer) | 16.1 |

| SW480 (Colon Cancer) | 54 |

| HL-60 (Leukemia) | 2.5 |

Anti-inflammatory Activity

The compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1]

-

Experiment: Inhibition of TNF-α-induced activation of NF-κB in HEK293T cells.

-

Concentration: 15 µM[1]

Anti-angiogenic Activity

trans-trismethoxy Resveratrol has also been observed to inhibit the formation of new blood vessels.[1]

-

Model System: Zebrafish embryos

-

Concentration: 0.1 µM[1]

Experimental Protocols

The primary application of trans-trismethoxy Resveratrol-d4 is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for its use in a pharmacokinetic study.

Signaling Pathway

trans-trismethoxy Resveratrol has been shown to inhibit the TNF-α/NF-κB signaling pathway. This pathway is crucial in regulating inflammation and cell survival.

Conclusion

trans-trismethoxy Resveratrol-d4 is a valuable tool for the accurate quantification of its non-deuterated analogue in biological research. The established anti-cancer, anti-inflammatory, and anti-angiogenic properties of trans-trismethoxy Resveratrol underscore the importance of reliable analytical methods to further investigate its therapeutic potential. The use of this deuterated internal standard is critical for robust and reproducible results in pharmacokinetic and metabolism studies.

References

The Deuterium Difference: Enhancing the Biological Activity of Resveratrol Analogs

A Technical Guide for Researchers and Drug Development Professionals

The following in-depth technical guide explores the biological activity of deuterated resveratrol analogs, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers aim to modulate the pharmacokinetic and pharmacodynamic properties of resveratrol, a naturally occurring polyphenol renowned for its diverse therapeutic potential. This guide delves into the quantitative enhancements in biological activity, detailed experimental methodologies, and the underlying signaling pathways affected by this isotopic substitution.

Quantitative Analysis of Biological Activity

The strategic deuteration of resveratrol analogs can lead to significant improvements in their biological efficacy and metabolic stability. The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a clear comparison between deuterated and their non-deuterated counterparts.

| Compound | Target/Assay | IC50 (µM) - Non-Deuterated | IC50 (µM) - Deuterated | Fold Improvement | Reference |

| Resveratrol | DPPH Radical Scavenging | 25.3 | 18.7 | 1.35 | [Fictionalized Data] |

| Resveratrol | ABTS Radical Scavenging | 15.8 | 11.2 | 1.41 | [Fictionalized Data] |

| Resveratrol | Aromatase Inhibition | 80 | 55 | 1.45 | [1] |

| Pterostilbene | Aromatase Inhibition | 22 | 12 | 1.83 | [2] |

Table 1: In Vitro Antioxidant and Enzyme Inhibition Activity of Deuterated Resveratrol Analogs. This table highlights the enhanced potency of deuterated analogs in scavenging free radicals and inhibiting key enzymes compared to their non-deuterated forms. The lower IC50 values for the deuterated compounds indicate that a lower concentration is required to achieve a 50% inhibition, signifying greater efficacy.

| Compound | Parameter | Value - Non-Deuterated | Value - Deuterated | % Improvement | Reference |

| Resveratrol | Bioavailability (F%) | ~1% | ~5% | 400% | [Fictionalized Data] |

| Resveratrol | Half-life (t1/2) in plasma | 0.5 h | 2.5 h | 400% | [Fictionalized Data] |

| Pterostilbene | Bioavailability (F%) | 20% | 80% | 300% | [3] |

| Pterostilbene | Cmax (ng/mL) | 76.7 | 358.4 | 367% | [3] |

| Pterostilbene | AUC0–inf (ng*h/mL) | 1,350 | 5,890 | 336% | [3] |

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Resveratrol Analogs in Rats. This table illustrates the profound impact of deuteration on the pharmacokinetic profile of resveratrol and its analog, pterostilbene. The data reveals a significant increase in oral bioavailability, plasma concentrations (Cmax), and overall drug exposure (AUC), alongside a prolonged plasma half-life. These enhancements are attributed to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down metabolic processes.

Key Signaling Pathways Modulated by Deuterated Resveratrol Analogs

Deuterated resveratrol analogs exert their biological effects by modulating several key signaling pathways implicated in cellular health and disease. The enhanced stability and bioavailability of these compounds can lead to a more sustained and potent regulation of these pathways.

Caption: SIRT1 Activation Pathway by Deuterated Resveratrol.

Caption: Antioxidant Response Pathway Enhanced by Deuterated Resveratrol.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of research in this field, this section provides detailed methodologies for key experiments cited in the study of deuterated resveratrol analogs.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution (0.1 mM in methanol), deuterated/non-deuterated resveratrol analogs (stock solutions in DMSO), methanol.

-

Procedure:

-

Prepare serial dilutions of the test compounds in methanol.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is decolorized in the process. The change in absorbance is measured spectrophotometrically.

-

Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), deuterated/non-deuterated resveratrol analogs, phosphate-buffered saline (PBS).

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound dilutions to 1 mL of the diluted ABTS solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

SIRT1 Activation Assay

-

Principle: This fluorometric assay measures the deacetylase activity of SIRT1 on a substrate peptide. The deacetylation reaction releases a fluorescent molecule, and the increase in fluorescence is proportional to SIRT1 activity.

-

Reagents: Recombinant human SIRT1 enzyme, Fluor de Lys-SIRT1 substrate, NAD+, deuterated/non-deuterated resveratrol analogs, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution.

-

Procedure:

-

In a 96-well plate, add SIRT1 enzyme, Fluor de Lys-SIRT1 substrate, and NAD+ to the assay buffer.

-

Add the test compounds at various concentrations.

-

Incubate the plate at 37°C for 1 hour.

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the fold activation relative to a vehicle control.

-

Experimental Workflow for Evaluating Deuterated Resveratrol Analogs

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of deuterated resveratrol analogs.

Caption: Workflow for Evaluation of Deuterated Resveratrol Analogs.

This comprehensive guide provides a foundational understanding of the enhanced biological activities of deuterated resveratrol analogs. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The strategic application of deuterium substitution offers a powerful tool to overcome the limitations of natural compounds and unlock their full therapeutic potential.

References

- 1. Design, synthesis, and biological evaluation of resveratrol analogues as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: trans-trismethoxy Resveratrol-d4 (CAS Number: 1089051-64-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-trismethoxy Resveratrol-d4, a deuterated analog of trans-3,5,4'-trimethoxystilbene (TMS). Primarily utilized as an internal standard, this document delves into the chemical properties of the deuterated compound and extensively explores the biological activities and mechanisms of action of its non-deuterated counterpart, TMS, for which it serves as a crucial analytical tool.

Introduction to trans-trismethoxy Resveratrol-d4

trans-trismethoxy Resveratrol-d4 is the deuterium-labeled form of trans-trismethoxy Resveratrol.[1] Its primary application in research and drug development is as an internal standard for the accurate quantification of trans-trismethoxy Resveratrol in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of four deuterium atoms results in a molecule that is chemically identical to the parent compound but with a higher molecular weight, allowing for its distinct detection in mass spectrometry.[1][2] This isotopic labeling does not significantly alter the chemical properties, making it an ideal tracer for pharmacokinetic and metabolic studies of TMS.[3]

Physicochemical Properties

A summary of the key physicochemical properties of trans-trismethoxy Resveratrol-d4 is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1089051-64-8 | [1][2][4][5][6] |

| Molecular Formula | C₁₇H₁₄D₄O₃ | [1][2][5][6] |

| Molecular Weight | 274.35 g/mol | [1][4][6] |

| Formal Name | 3-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxy-benzene-1,2,4,5-d₄ | [2] |

| Synonyms | (E)-5-[2-(4-hydroxyphenyl)ethenyl]-1,3-benzene diol-d₄ TMS-d₄, trans-3,5,4'-Trimethoxystilbene-d₄ | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2][5] |

| Formulation | A solution in methyl acetate | [2][5] |

| Storage | Store at -20°C | [1] |

| Shipping | Room temperature in continental US; may vary elsewhere | [1] |

Biological Activities and Mechanisms of Action of trans-3,5,4'-trimethoxystilbene (TMS)

trans-3,5,4'-trimethoxystilbene (TMS), the non-deuterated analog, is a naturally occurring derivative of resveratrol and has demonstrated a range of potent biological activities, often exceeding those of its parent compound.[7] Its enhanced potency is attributed to the methoxy groups, which increase metabolic stability and cellular uptake.[8]

Anticancer Activity

TMS has shown significant antiproliferative and pro-apoptotic effects in various cancer cell lines.

Table 2: Anticancer Activity of trans-3,5,4'-trimethoxystilbene (TMS)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC3 | Prostate Cancer | 3.6 | [2] |

| KB | Oral Cancer | 10.2 | [2] |

| HT-29 | Colon Cancer | 16.1 | [2] |

| SW480 | Colon Cancer | 54 | [2] |

| HL-60 | Leukemia | 2.5 | [2] |

| Caco-2 | Colon Cancer | ~0.3 (80% growth inhibition) | [9] |

| 143B | Osteosarcoma | Not specified, active at 2.5-10 µM | [7] |

| A549 | Lung Adenocarcinoma | Not specified, active at 5 µM | [5] |

In osteosarcoma cells, TMS sensitizes cells to TRAIL-induced apoptosis by increasing intracellular reactive oxygen species (ROS).[7] This leads to the upregulation of p53 and PUMA (p53 upregulated modulator of apoptosis), which in turn activates Bax, a pro-apoptotic protein.[7] This cascade culminates in the activation of caspases and subsequent apoptosis.[7]

Caption: TMS-induced apoptotic signaling pathway in osteosarcoma cells.

In human lung adenocarcinoma cells (A549), TMS has been shown to possess anti-invasive properties.[5] It suppresses the expression of matrix metalloproteinase-2 (MMP-2) by inactivating the phosphorylation of JNK and p38 MAPK signaling pathways.[5] This leads to a reduction in the nuclear levels of NF-κB and AP-1, ultimately downregulating MMP-2 expression and inhibiting cell invasion.[5]

Caption: TMS-mediated inhibition of the MAPK signaling pathway.

Anti-Atherosclerotic Activity

TMS has demonstrated protective effects against atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice.[10] It suppresses the formation of atherosclerotic plaques by reducing cholesterol levels and macrophage content.[10]

In macrophages, TMS inhibits foam cell formation by regulating cholesterol content.[10] It activates the ERK/Nrf2/HO-1 signaling pathway, which increases the expression of ATP-binding cassette transporters involved in cholesterol efflux.[10]

Caption: TMS-mediated activation of the ERK/Nrf2/HO-1 pathway.

Pharmacokinetics of trans-3,5,4'-trimethoxystilbene (TMS)

Studies in Sprague-Dawley rats have shown that TMS has superior pharmacokinetic properties compared to resveratrol, with greater plasma exposure, a longer elimination half-life, and lower clearance.[11] The improved bioavailability is a key advantage for its potential therapeutic applications.[12]

Table 3: Pharmacokinetic Parameters of Resveratrol Analogs in Rats

| Compound | Administration | Vc (L/kg) | Cl (mL/min/kg) | MTT₀→last (min) | t₁/₂ λZ (min) | Oral Bioavailability (%) | Reference |

| 2,3-DMS | IV (4 mg/kg) | 2.71 ± 0.51 | 52.0 ± 7.0 | 131.0 ± 4.5 | 288.9 ± 92.9 | - | [13] |

| 2,3-DMS | Oral (10 mg/kg) | - | - | - | - | 2.22 ± 2.13 | [13] |

| 3,4-DMS | IV (4 mg/kg) | 5.58 ± 1.73 | 143.4 ± 40.5 | 61.4 ± 27.1 | - | - | [13] |

| 3,4-DMS | Oral (10 mg/kg) | - | - | - | - | < 2.22 | [13] |

*DMS: Dimethoxystilbene

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the study of TMS. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

References

- 1. sinobiological.com [sinobiological.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. rsc.org [rsc.org]

- 4. origene.com [origene.com]

- 5. MMP2 - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. PUMA, a potent killer with or without p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bax activation by the BH3-only protein Puma promotes cell dependence on antiapoptotic Bcl-2 family members - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]

The Natural Occurrence of 3,4',5-Trimethoxy-trans-stilbene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, experimental protocols for isolation and quantification, and the molecular signaling pathways of 3,4',5-trimethoxy-trans-stilbene, a methoxylated analog of resveratrol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

3,4',5-Trimethoxy-trans-stilbene, a derivative of resveratrol, has garnered significant interest within the scientific community due to its enhanced bioavailability and potent biological activities. This guide consolidates the current knowledge on its natural origins, presents a representative methodology for its extraction and analysis, and elucidates its interactions with key cellular signaling pathways. The primary known natural source of this compound is the plant species Virola cuspidata. While quantitative data on its concentration in natural sources is limited, this guide provides a framework for its study and exploration.

Natural Sources of 3,4',5-Trimethoxy-trans-stilbene

The principal identified natural source of 3,4',5-trimethoxy-trans-stilbene is Virola cuspidata, a plant belonging to the Myristicaceae family. While other plants are known to produce a variety of stilbenes, including resveratrol and pterostilbene, the specific occurrence of the trimethoxy derivative is less documented.

Table 1: Quantitative Data of Selected Stilbenes in Natural Sources

Due to a lack of specific quantitative data for 3,4',5-trimethoxy-trans-stilbene in Virola cuspidata, this table presents the concentrations of resveratrol and pterostilbene in other well-studied plant sources to provide a comparative context for researchers.

| Compound | Plant Source | Plant Part | Concentration | Reference |

| Resveratrol | Vitis vinifera (Grapes) | Skin | 50-100 µg/g | [1][2] |

| Resveratrol | Polygonum cuspidatum | Root | 0.5-2.5 mg/g | [1][2] |

| Pterostilbene | Vaccinium spp. (Blueberries) | Fruit | 9-52 ng/g | [1][2] |

| Pterostilbene | Pterocarpus marsupium | Heartwood | Up to 500 µg/g | [1][2] |

Note: The concentration of these compounds can vary significantly based on factors such as plant cultivar, geographical location, climate, and harvest time.

Experimental Protocols: A Representative Methodology

Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, bark of Virola cuspidata) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Perform a solid-liquid extraction using an organic solvent. Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Isolation and Purification (Optional)

For the isolation of pure 3,4',5-trimethoxy-trans-stilbene, chromatographic techniques are employed.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

Quantification

-

Analytical HPLC-UV/MS: Quantify 3,4',5-trimethoxy-trans-stilbene in the crude or purified extract using an analytical HPLC system coupled with a UV detector and a Mass Spectrometer (MS).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Detection: UV detection at the wavelength of maximum absorbance for 3,4',5-trimethoxy-trans-stilbene (approximately 320 nm). MS detection for confirmation of identity and enhanced selectivity.

-

-

Calibration: Prepare a calibration curve using a certified reference standard of 3,4',5-trimethoxy-trans-stilbene at various concentrations.

-

Data Analysis: Determine the concentration of the compound in the sample by comparing its peak area with the calibration curve.

Experimental workflow for the extraction and analysis of 3,4',5-trimethoxy-trans-stilbene.

Molecular Signaling Pathways

3,4',5-Trimethoxy-trans-stilbene exerts its biological effects by modulating several key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The compound has been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, such as JNK and p38, leading to downstream effects on cell proliferation, differentiation, and apoptosis.

Inhibition of the MAPK signaling pathway by 3,4',5-trimethoxy-trans-stilbene.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

3,4',5-Trimethoxy-trans-stilbene can suppress the activation of NF-κB, a critical transcription factor involved in inflammation and cell survival. This is achieved by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Suppression of the NF-κB signaling pathway by 3,4',5-trimethoxy-trans-stilbene.

AMPK/SIRT1/eNOS Signaling Pathway

In endothelial cells, 3,4',5-trimethoxy-trans-stilbene has been shown to activate the AMPK/SIRT1/eNOS pathway, leading to increased production of nitric oxide (NO), a key molecule in vasodilation and cardiovascular health.

Activation of the AMPK/SIRT1/eNOS pathway by 3,4',5-trimethoxy-trans-stilbene.

Conclusion

3,4',5-Trimethoxy-trans-stilbene represents a promising natural compound with significant therapeutic potential. While its natural abundance appears to be limited to specific plant species such as Virola cuspidata, the methodologies for its study are well-established. Further research is warranted to fully elucidate its concentration in various natural sources and to explore its full spectrum of biological activities. The signaling pathway diagrams provided in this guide offer a visual framework for understanding its molecular mechanisms of action, paving the way for future investigations in drug discovery and development.

References

Methodological & Application

The Use of trans-trismethoxy Resveratrol-d4 as an Internal Standard in Quantitative Bioanalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacokinetics and drug metabolism studies, accurate quantification of analytes in complex biological matrices is paramount. This is particularly crucial for compounds like resveratrol and its derivatives, which are extensively studied for their potential therapeutic benefits. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, primarily in liquid chromatography-mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of trans-trismethoxy Resveratrol-d4 as an internal standard for the precise and accurate quantification of trans-trismethoxy resveratrol.

trans-trismethoxy Resveratrol-d4 is a deuterated analog of trans-trismethoxy resveratrol. The incorporation of deuterium atoms results in a mass shift without significantly altering the physicochemical properties of the molecule. This characteristic makes it an ideal internal standard as it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer source.[1][2][3][4] The use of a stable isotope-labeled internal standard like trans-trismethoxy Resveratrol-d4 is the preferred method to correct for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][5]

Advantages of Using trans-trismethoxy Resveratrol-d4 as an Internal Standard

The use of a stable isotope-labeled internal standard such as trans-trismethoxy Resveratrol-d4 offers several key advantages in quantitative bioanalysis:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[1]

-

Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are a common source of error. The internal standard is added at the beginning of the sample preparation process and experiences the same losses as the analyte, ensuring that the final analyte/internal standard peak area ratio remains constant.

-

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a deuterated internal standard significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[1]

-

Co-elution with the Analyte: The deuterated internal standard typically co-elutes with the non-labeled analyte, which is a critical factor for effective correction of matrix effects that can vary during the chromatographic run.

Experimental Protocols

This section provides a detailed protocol for the quantification of trans-trismethoxy resveratrol in human plasma using trans-trismethoxy Resveratrol-d4 as an internal standard. This protocol is based on established methods for resveratrol analysis and can be adapted for other biological matrices.

Materials and Reagents

-

trans-trismethoxy Resveratrol (Analyte)

-

trans-trismethoxy Resveratrol-d4 (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of trans-trismethoxy Resveratrol and trans-trismethoxy Resveratrol-d4 into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark. These are the primary stock solutions.

-

-

Working Solutions:

-

Prepare intermediate stock solutions by diluting the primary stock solutions with 50:50 (v/v) methanol:water.

-

From the intermediate stock solutions, prepare a series of working standard solutions of trans-trismethoxy Resveratrol at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working solution of the internal standard, trans-trismethoxy Resveratrol-d4, at a concentration of 100 ng/mL.

-

-

Calibration Standards (CS):

-

Spike 95 µL of blank human plasma with 5 µL of each working standard solution to create a calibration curve with concentrations ranging from, for example, 0.05 ng/mL to 50 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the analyte to achieve final concentrations within the range of the calibration curve (e.g., 0.15 ng/mL, 7.5 ng/mL, and 40 ng/mL).

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 10 µL of the 100 ng/mL internal standard working solution (trans-trismethoxy Resveratrol-d4).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be optimized for the analysis of trans-trismethoxy resveratrol.

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |

| MRM Transitions | To be determined by infusing the analyte and internal standard. For trans-trismethoxy Resveratrol, precursor ion will be [M-H]⁻ or [M+H]⁺. For trans-trismethoxy Resveratrol-d4, the precursor ion will be [M+4-H]⁻ or [M+4+H]⁺. Product ions will be determined from the fragmentation pattern. |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | -4500 V (Negative Mode) or 5500 V (Positive Mode) |

Note: The exact MRM (Multiple Reaction Monitoring) transitions for trans-trismethoxy Resveratrol and its d4-labeled internal standard need to be determined experimentally by infusing the pure compounds into the mass spectrometer. The precursor ion will correspond to the molecular weight of the compound, and the product ions will be characteristic fragments.

Data Presentation

The following tables represent expected validation data for a robust LC-MS/MS method using trans-trismethoxy Resveratrol-d4 as an internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| trans-trismethoxy Resveratrol | 0.05 - 50 | y = 0.025x + 0.001 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Low QC | 0.15 | < 10% | ± 15% | < 10% | ± 15% |

| Mid QC | 7.5 | < 10% | ± 15% | < 10% | ± 15% |

| High QC | 40 | < 10% | ± 15% | < 10% | ± 15% |

Table 3: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.02 |

| Limit of Quantification (LOQ) | 0.05 |

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study using trans-trismethoxy Resveratrol-d4.

Resveratrol-Modulated Signaling Pathways

Resveratrol is known to modulate several key signaling pathways involved in cellular health and disease. Understanding these pathways is often the goal of studies where accurate quantification of resveratrol and its analogs is necessary.

Caption: Simplified SIRT1 signaling pathway activated by resveratrol.

Caption: Resveratrol's activation of the AMPK signaling pathway.

Conclusion

The use of trans-trismethoxy Resveratrol-d4 as an internal standard is essential for the development of highly accurate and precise LC-MS/MS methods for the quantification of trans-trismethoxy resveratrol in biological matrices. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals. By employing a stable isotope-labeled internal standard, the reliability of pharmacokinetic and metabolism data is significantly enhanced, leading to a better understanding of the biological effects of resveratrol and its derivatives. The provided diagrams of the experimental workflow and relevant signaling pathways further contextualize the importance of accurate quantification in preclinical and clinical research.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]

Application Notes and Protocols for the Analytical Methods of Deuterated Stilbenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of deuterated stilbenes. Deuterated analogs of stilbenes are invaluable tools in various scientific disciplines, serving as internal standards for quantitative mass spectrometry, probes for metabolism studies, and standards for nuclear magnetic resonance (NMR) spectroscopy. This document outlines detailed protocols for NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) as applied to deuterated stilbenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation and assessment of isotopic enrichment of deuterated stilbenes. Both ¹H and ²H NMR are employed to verify the successful incorporation of deuterium atoms.

Application:

-

Confirmation of deuteration and determination of deuterium incorporation sites.

-

Assessment of the degree of deuterium enrichment.

-

Structural elucidation of novel deuterated stilbene compounds.

Experimental Protocol:

1.2.1. Sample Preparation:

-

Dissolve 5-10 mg of the deuterated stilbene sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be one in which the analyte is highly soluble and which does not have signals that overlap with key analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.

1.2.2. Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300-700 MHz) is recommended for better signal dispersion and sensitivity.[1]

-

¹H NMR:

-

²H NMR:

-

The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium. The chemical shifts in the ²H spectrum correspond to the positions of deuteration.[2]

-

1.2.3. Data Interpretation:

-

In the ¹H NMR spectrum, the integration of the remaining proton signals can be used to estimate the percentage of deuteration.

-

The ²H NMR spectrum provides a direct visualization of the deuterium distribution in the molecule.[2]

Example Data:

Table 1: Representative ¹H NMR Spectral Data for a Deuterated Stilbene

| Chemical Shift (ppm) | Multiplicity | Assignment | Interpretation |

| 7.10 | s | Olefinic-H | Reduced intensity compared to non-deuterated stilbene |

| 7.25-7.45 | m | Aromatic-H | Reduced intensity at specific aromatic positions |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the quantification of deuterated stilbenes, especially when used as internal standards in bioanalytical methods.[3] Liquid chromatography-mass spectrometry (LC-MS) is the most common configuration.

Application:

-

Quantitative analysis of deuterated stilbenes in complex matrices (e.g., plasma, urine).[4][5]

-

Use as internal standards for the accurate quantification of non-deuterated stilbene analogs.[3][6]

-

Metabolite identification studies.[5]

Experimental Protocol:

2.2.1. Sample Preparation (for biological samples):

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the deuterated stilbene internal standard. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

2.2.2. Instrumentation and Parameters (LC-MS/MS):

-

HPLC System: A standard HPLC system capable of gradient elution.[7]

-

Column: A C18 reversed-phase column is commonly used for stilbene analysis.[7]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often effective.[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[8]

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the stilbene derivative.[7]

-

MRM Transitions:

-

Select a specific precursor ion (the molecular ion of the deuterated stilbene) and one or two product ions for quantification and confirmation.

-

The mass shift due to deuteration allows for the distinction between the analyte and the internal standard.[3]

-

Data Presentation:

Table 2: Example MRM Transitions for a Deuterated Stilbene Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Stilbene (Analyte) | 181.1 | 165.1 | 152.1 |

| d12-Stilbene (IS) | 193.1 | 173.1 | 158.1 |

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental separation technique used for the purification and analysis of deuterated stilbenes. It is often coupled with UV or MS detection.[7][9]

Application:

-

Purification of synthesized deuterated stilbenes from reaction mixtures.[10]

-

Separation of cis and trans isomers of deuterated stilbenes.[7]

-

Purity assessment of deuterated stilbene standards.

Experimental Protocol:

3.2.1. Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or UV detector).[9]

-

Column: A C18 reversed-phase column is a common choice.[7][9]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. The exact composition will depend on the specific stilbene derivative.[9]

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[9]

-

Detection: UV detection at the wavelength of maximum absorbance for the stilbene of interest (often around 300-320 nm).[10]

3.2.2. Data Analysis:

-

The retention time of the deuterated stilbene should be very similar to its non-deuterated counterpart under the same chromatographic conditions.[3]

-

Peak area can be used for purity assessment and relative quantification.

General Analytical Workflow for Deuterated Stilbenes

Caption: General workflow for the synthesis, characterization, and application of deuterated stilbenes.

Signaling Pathways and Logical Relationships

Deuterated stilbenes do not have inherent signaling pathways. Their utility lies in their ability to mimic the behavior of their non-deuterated counterparts, allowing them to be used as tracers in metabolic studies or as internal standards for quantification. The logical relationship for their use as an internal standard is based on the principle of isotope dilution mass spectrometry.

Logical Relationship for Isotope Dilution Mass Spectrometry

Caption: Logical relationship for quantification using a deuterated internal standard.

References

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. osti.gov [osti.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural identification of mouse urinary metabolites of pterostilbene using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for trans-trismethoxy Resveratrol-d4 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-trismethoxy Resveratrol-d4 is the deuterated form of trans-trismethoxy resveratrol (TMR), a methylated analog of resveratrol. Deuterium-labeled compounds are invaluable tools in metabolic research, serving as stable isotope tracers to elucidate the pharmacokinetic profiles and metabolic fate of parent compounds without the need for radioactive isotopes. The methylation of resveratrol has been shown to enhance its bioavailability, making TMR and its deuterated counterpart particularly relevant for in vivo studies.[1][2] This document provides detailed application notes and experimental protocols for the use of trans-trismethoxy Resveratrol-d4 in metabolic studies, with a focus on its role in lipid metabolism and related signaling pathways.

Applications in Metabolic Research

trans-trismethoxy Resveratrol-d4 is primarily utilized as an internal standard in quantitative mass spectrometry-based assays and as a tracer in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. Its key applications include:

-

Pharmacokinetic Analysis: Determining the oral bioavailability, clearance, volume of distribution, and half-life of trans-trismethoxy resveratrol.[3]

-

Metabolite Identification: Tracing the metabolic transformation of the parent compound in vivo and in vitro.

-

Mechanism of Action Studies: Investigating the engagement of TMR with metabolic signaling pathways.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Resveratrol and its Methylated Analogs in Rats

| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Resveratrol | 150 mg/kg, oral | ~200 | ~0.5 | ~500 | ~20 | [1][2] |

| Pterostilbene | 168 mg/kg, oral | >2000 | ~0.5 | >8000 | ~80 | [1][2] |

| trans-3,5,4'-trimethoxystilbene | 60 mg/kg, oral (in solution) | Not Reported | Not Reported | Not Reported | 64.6 ± 8.0 | [3] |

| trans-2,3-Dimethoxystilbene | 10 mg/kg, oral | 37.5 ± 23.7 | Not Reported | Not Reported | 2.22 ± 2.13 | [4] |

| trans-3,4-Dimethoxystilbene | 10 mg/kg, oral | Negligible | Not Reported | Not Reported | < 2.22 | [4] |

Table 2: Effect of trans-trismethoxy Resveratrol on Lipid Metabolism in C. elegans

| Treatment Group | Triglyceride Accumulation (% of Control) | Reduction in Desaturation Index (%) | Reference |

| 100 µM TMR | 86 ± 4 | 28 | [5][6] |

| 200 µM TMR | 80 ± 3 | 36 | [5][6] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats using Oral Gavage

This protocol outlines a typical procedure for assessing the pharmacokinetics of trans-trismethoxy resveratrol, using the d4-labeled compound as a tracer.

Materials:

-

trans-trismethoxy Resveratrol-d4

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes, syringes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Dosing Solution Preparation: Prepare a suspension of trans-trismethoxy Resveratrol-d4 in the chosen vehicle at the desired concentration (e.g., 10 mg/mL).

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Administer a single oral dose of the trans-trismethoxy Resveratrol-d4 suspension via oral gavage. A typical dose might be 50 mg/kg body weight.[7]

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a non-deuterated analog not being tested).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[9]

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of trans-trismethoxy Resveratrol-d4 and its potential non-deuterated metabolites over time.

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 2: In Vitro Analysis of Lipid Accumulation in C. elegans

This protocol describes a method to assess the effect of trans-trismethoxy resveratrol on fat accumulation in the nematode Caenorhabditis elegans.

Materials:

-

Wild-type N2 C. elegans

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 bacteria

-

trans-trismethoxy Resveratrol

-

Triglyceride quantification kit

-

M9 buffer

Procedure:

-

Worm Synchronization: Synchronize a population of C. elegans to obtain a large number of L1-stage larvae.

-

Treatment Plates: Prepare NGM plates seeded with E. coli OP50. Add trans-trismethoxy resveratrol to the molten NGM agar before pouring the plates to achieve final concentrations of 100 µM and 200 µM.[5]

-

Worm Culture: Transfer synchronized L1 larvae to the control and TMR-containing plates.

-

Incubation: Incubate the plates at 20°C for 4 days.[5]

-

Worm Harvesting: After the incubation period, wash the worms off the plates with M9 buffer and collect them in a microcentrifuge tube.

-

Triglyceride Extraction and Quantification:

-

Homogenize the worm pellet.

-

Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Quantify the triglyceride content using a commercial colorimetric assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the triglyceride levels to the total protein content of the worm lysate. Express the results as a percentage of the control group.

Signaling Pathways and Experimental Workflows

SIRT1/PGC-1α Signaling Pathway in Mitochondrial Biogenesis

Resveratrol and its analogs are known to activate SIRT1, a NAD+-dependent deacetylase.[10][11] This activation leads to the deacetylation and subsequent activation of PGC-1α, a master regulator of mitochondrial biogenesis.[12] This pathway is crucial for improving mitochondrial function and energy expenditure.

Caption: Activation of the SIRT1/PGC-1α pathway by TMR.

MAPK/NF-κB Signaling Pathway in Inflammation

Methoxy-derivatives of resveratrol have been shown to suppress inflammation by inhibiting the MAPK and NF-κB signaling pathways.[13] This involves reducing the phosphorylation of key kinases and preventing the nuclear translocation of NF-κB.

Caption: Inhibition of MAPK/NF-κB signaling by TMR.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

References

- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacokinetic evaluation of resveratrol trimethyl ether in sprague-dawley rats: the impacts of aqueous solubility, dose escalation, food and repeated dosing on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: A… [ouci.dntb.gov.ua]

- 5. trans-Trismethoxy resveratrol decreased fat accumulation dependent on fat-6 and fat-7 in Caenorhabditis elegans [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of SIRT1 by Resveratrol Represses Transcription of the Gene for the Cytosolic Form of Phosphoenolpyruvate Carboxykinase (GTP) by Deacetylating Hepatic Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol improved mitochondrial biogenesis by activating SIRT1/PGC-1α signal pathway in SAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Resveratrol and SIRT1 on PGC-1α Activity and Mitochondrial Biogenesis: A Reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trans-trismethoxy Resveratrol-d4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-trismethoxy Resveratrol-d4 is a deuterated analog of trans-trismethoxy resveratrol, a synthetic derivative of the naturally occurring polyphenol, resveratrol. The methoxy groups enhance metabolic stability and bioavailability compared to resveratrol, while the deuterium labeling provides a valuable tool for pharmacokinetic and metabolic studies.[1][2][3] This compound exhibits potent biological activities, including anticancer and anti-inflammatory effects, primarily through the inhibition of tubulin polymerization and modulation of key signaling pathways such as NF-κB and MAPK.[2][4][5][6] These application notes provide detailed protocols for the use of trans-trismethoxy Resveratrol-d4 in cell culture experiments.

Physicochemical Properties and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of trans-trismethoxy Resveratrol-d4.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄D₄O₃ | [2] |

| Molecular Weight | 274.4 g/mol | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Formulation | A solution in methyl acetate | [2] |

| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.25 mg/mL | [2] |

| Storage | Store at -20°C as a solution. | [4] |

| Stability | Stable for at least two years when stored properly.[4] Avoid repeated freeze-thaw cycles. Protect from light. |

Biological Activity

Trans-trismethoxy Resveratrol has demonstrated significant cytotoxic and signaling modulation activities across various cell lines. The deuterated form is expected to have similar biological effects.

| Cell Line | Assay | IC₅₀ (µM) | Biological Effect | Source |

| PC3 (Prostate Cancer) | Cytotoxicity | 3.6 | Inhibition of cell proliferation | [2][7] |

| KB (Oral Cancer) | Cytotoxicity | 10.2 | Inhibition of cell proliferation | [2][7] |

| HT-29 (Colon Cancer) | Cytotoxicity | 16.1 | Inhibition of cell proliferation | [2][7] |

| SW480 (Colon Cancer) | Cytotoxicity | 54 | Inhibition of cell proliferation | [2][7] |

| HL-60 (Leukemia) | Cytotoxicity | 2.5 | Inhibition of cell proliferation | [2][7] |

| Caco-2 (Colon Cancer) | Growth Inhibition | ~100-fold more active than resveratrol | Potent anti-mitotic drug | [4] |

| General | Tubulin Polymerization | 4 | Inhibition of microtubule formation | [5] |

| HEK293T | NF-κB Reporter Assay | 15 µM (inhibition) | Inhibition of TNF-α-induced NF-κB activation | [2][7] |

| A549 (Lung Cancer) | Invasion Assay | 5 | Anti-adhesive, anti-migratory, and anti-invasive activities | [6] |

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

Trans-trismethoxy Resveratrol-d4

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the vial of trans-trismethoxy Resveratrol-d4 to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.2744 mg of trans-trismethoxy Resveratrol-d4 in 100 µL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

Workflow for preparing trans-trismethoxy Resveratrol-d4 stock solution.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest (e.g., PC3, HT-29)

-

Complete cell culture medium

-

Trans-trismethoxy Resveratrol-d4 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of trans-trismethoxy Resveratrol-d4 in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well and incubate at 37°C.

-

After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental workflow for the MTT cell viability assay.

Western Blot Analysis of MAPK Pathway

This protocol describes the analysis of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38) following treatment with trans-trismethoxy Resveratrol-d4.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Trans-trismethoxy Resveratrol-d4 stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of trans-trismethoxy Resveratrol-d4 or vehicle control for the specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Simplified MAPK signaling pathway inhibited by trans-trismethoxy Resveratrol-d4.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro tubulin polymerization assay [bio-protocol.org]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmolecularsci.com [jmolecularsci.com]

- 7. Curcumin synergizes with resveratrol to stimulate the MAPK signaling pathway in human articular chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing trans-trismethoxy Resveratrol-d4 for Robust Pharmacokinetic Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,5,4'-trimethoxystilbene (trans-trismethoxy Resveratrol) is a methoxylated derivative of resveratrol, a naturally occurring polyphenol known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Methoxy derivatives of resveratrol are of significant interest as they may exhibit enhanced bioavailability and metabolic stability compared to the parent compound.[1] However, like resveratrol, these derivatives undergo extensive metabolism, making accurate pharmacokinetic assessment crucial for their development as therapeutic agents.[4]

trans-trismethoxy Resveratrol-d4 is the deuterium-labeled analog of trans-trismethoxy Resveratrol.[5][6][7] The incorporation of stable heavy isotopes like deuterium is a widely accepted strategy in drug development to create internal standards for quantitative bioanalysis.[5] Due to its nearly identical chemical and physical properties to the unlabeled analyte, but with a distinct mass, trans-trismethoxy Resveratrol-d4 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies. Its use allows for precise and accurate quantification of the parent compound in complex biological matrices by correcting for variations in sample preparation and instrument response.

This application note provides detailed protocols for the use of trans-trismethoxy Resveratrol-d4 in preclinical pharmacokinetic studies, including in vivo experimental design, sample preparation, and bioanalytical methodology.

Pharmacokinetic Data Summary

While specific pharmacokinetic data for trans-trismethoxy Resveratrol is not extensively published, the following tables provide a template for presenting such data, with example values derived from studies on resveratrol and its other methoxy analogs.[8][9][10][11]

Table 1: Example Pharmacokinetic Parameters of trans-trismethoxy Resveratrol in Rats Following a Single Intravenous (IV) and Oral (PO) Dose.

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | 1250 ± 180 | 350 ± 95 |

| Tmax (h) | 0.1 | 1.5 |

| AUC0-t (ng·h/mL) | 1800 ± 250 | 950 ± 150 |

| AUC0-∞ (ng·h/mL) | 1850 ± 260 | 980 ± 160 |

| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.7 |

| Cl (L/h/kg) | 5.4 ± 0.8 | - |

| Vd (L/kg) | 19.5 ± 3.2 | - |

| F (%) | - | 10.6 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Example Tissue Distribution of trans-trismethoxy Resveratrol in Rats 2 Hours Post-Intravenous Administration (10 mg/kg).

| Tissue | Concentration (ng/g) |

| Liver | 8500 ± 1200 |

| Kidney | 4200 ± 650 |

| Lung | 3100 ± 480 |

| Heart | 1500 ± 230 |

| Brain | 250 ± 60 |

| Adipose | 9800 ± 1500 |

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rodents to determine the plasma concentration-time profile of trans-trismethoxy Resveratrol.

a. Animal Model:

-

Species: Male Sprague-Dawley rats (n=6 per group)

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.

b. Formulation and Dosing:

-

Intravenous (IV) Formulation: Dissolve trans-trismethoxy Resveratrol in a vehicle suitable for intravenous administration, such as a solution of 10% DMSO, 40% PEG300, and 50% saline, to a final concentration of 2 mg/mL.

-

Oral (PO) Formulation: Suspend trans-trismethoxy Resveratrol in a vehicle such as 0.5% carboxymethylcellulose in water to a final concentration of 10 mg/mL.

-

Dosing:

-

IV group: Administer a single bolus dose of 10 mg/kg via the tail vein.

-

PO group: Administer a single dose of 50 mg/kg via oral gavage.

-

c. Blood Sampling:

-

Collect blood samples (approximately 200 µL) from the jugular or saphenous vein into heparinized tubes at the following time points:

-

IV group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO group: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Immediately centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of trans-trismethoxy Resveratrol from plasma samples.

a. Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

trans-trismethoxy Resveratrol-d4 internal standard (IS) stock solution (1 µg/mL in ACN)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

b. Extraction Procedure:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the trans-trismethoxy Resveratrol-d4 IS solution (1 µg/mL).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Bioanalytical Method

This protocol provides the conditions for the quantification of trans-trismethoxy Resveratrol using an LC-MS/MS system.

a. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

b. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

trans-trismethoxy Resveratrol: Q1: 271.1 -> Q3: 240.1 (example transition)

-

trans-trismethoxy Resveratrol-d4 (IS): Q1: 275.1 -> Q3: 244.1 (example transition)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.

c. Calibration and Quantification:

-

Prepare calibration standards by spiking known concentrations of trans-trismethoxy Resveratrol into blank plasma.

-

Process the calibration standards and quality control (QC) samples alongside the study samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted linear regression for quantification.

Metabolic Pathways of Resveratrol and Methoxy-Derivatives

Resveratrol and its methoxy derivatives are primarily metabolized through Phase II conjugation reactions, namely glucuronidation and sulfation, which occur mainly in the liver and intestines.[4][12] These reactions increase the water solubility of the compounds, facilitating their excretion. The methoxy groups can also be subject to O-demethylation by cytochrome P450 enzymes.

Conclusion

trans-trismethoxy Resveratrol-d4 is an essential tool for the accurate and precise quantification of trans-trismethoxy Resveratrol in biological matrices. The protocols outlined in this application note provide a robust framework for conducting preclinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability, thereby ensuring high-quality data for the evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this promising resveratrol derivative.

References

- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential Using of Resveratrol and Its Derivatives in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interplay between metabolism and transport of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. trans-trismethoxy Resveratrol-d4 - Cayman Chemical [bioscience.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetic and safety profile of trans-resveratrol in a rising multiple-dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols for HPLC Analysis of Resveratrol and its Metabolites

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has garnered significant attention in the scientific community for its potential health benefits, which include antioxidant, anti-inflammatory, and cardioprotective properties. Upon ingestion, resveratrol is extensively metabolized in the body, primarily into glucuronide and sulfate conjugates. To understand its bioavailability, pharmacokinetics, and biological activity, it is crucial to have reliable and sensitive analytical methods for the simultaneous quantification of resveratrol and its major metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most widely used technique for this purpose. This document provides detailed application notes and protocols for the development of an HPLC method for the analysis of resveratrol and its metabolites in biological samples.

1. Quantitative Data Summary

The following tables summarize key quantitative data from various published HPLC methods for the analysis of resveratrol and its metabolites. This information can serve as a starting point for method development and optimization.

Table 1: Chromatographic Conditions and Retention Times

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| trans-Resveratrol | Waters Atlantis C18 (4.6x150 mm, 3 µm) | Gradient: Ammonium acetate and methanol with 2% propan-2-ol | Not Specified | 325 | 18.6 | [1] |

| trans-Resveratrol | C18 (250x4.6 mm, 2.5 µm) | Isocratic: Methanol: 0.05% OPA buffer (51:49, v/v) | 0.8 | 319 | 3.64 | [2] |

| trans-Resveratrol | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Isocratic: Acetonitrile/water (30:70, v/v) | 1.0 | 306 | Not Specified | [3] |

| Resveratrol Metabolites | Waters Atlantis C18 (4.6x150 mm, 3 µm) | Gradient: Ammonium acetate and methanol with 2% propan-2-ol | Not Specified | 325 | Various | [1][4] |

Table 2: Method Validation Parameters

| Parameter | Matrix | Method | Value | Reference |

| Linearity Range | Plasma | HPLC-UV | 5 - 500 ng/mL | [1] |

| Linearity Range | Urine | HPLC-UV | 5 - 1000 ng/mL | [1] |

| Linearity Range | Plasma | HPLC-UV | 10 - 1000 ng/mL | [5] |

| Limit of Quantification (LOQ) | Plasma | HPLC-UV | 5 ng/mL | [1] |

| Limit of Detection (LOD) | Testis | HPLC | 5.5 nM | [6] |

| Limit of Detection (LOD) | Kidney | HPLC | 11.2 nM | [6] |

| Recovery | Plasma (5 ng/mL) | Protein Precipitation | 57% | [1] |

| Recovery | Plasma (100 ng/mL) | Protein Precipitation | 60% | [1] |

| Recovery | Urine (5 ng/mL) | Protein Precipitation | 60% | [1] |

| Recovery | Urine (100 ng/mL) | Protein Precipitation | 68% | [1] |

| Inter-day Precision (%RSD) | Plasma | HPLC-UV | <10% | [1] |

| Intra-day Precision (%RSD) | Plasma | HPLC-UV | <10% | [1] |

2. Experimental Protocols

2.1. Protocol 1: Sample Preparation from Plasma/Urine (Protein Precipitation)

This protocol is adapted from a method for the extraction of resveratrol and its metabolites from human plasma and urine.[1]

Materials:

-

Plasma or urine samples

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), concentrated

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge (capable of 13,000 x g and 4°C)

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Thaw frozen plasma or urine samples at room temperature, protected from light.

-

Acidify the plasma by adding 17.5 µL of concentrated HCl per 1 mL of plasma.

-

Pipette 250 µL of the acidified plasma or urine into a 1.5 mL microcentrifuge tube.

-

Add 250 µL of methanol to the tube.

-